N7-((2-Hydroxyethoxy)methyl)guanine (acyclovir) is a synthetic purine nucleoside analogue. [, ] It is not a naturally occurring compound but is structurally similar to guanosine, a naturally occurring nucleoside. [, , ] Acyclovir is a key compound in antiviral research, particularly in studying Herpes Simplex Virus (HSV). [, , , , , ]
N7-[(2-Hydroxyethoxy)methyl]guanine is classified as a nucleoside analog, specifically a modified form of guanine. It is synthesized through various chemical processes that involve the modification of guanine derivatives. The compound has potential applications in antiviral therapies and as a tool in molecular biology due to its ability to interact with nucleic acids.
The synthesis of N7-[(2-Hydroxyethoxy)methyl]guanine involves several steps, typically starting from guanine or its derivatives. A notable synthetic route includes the following key steps:
The molecular structure of N7-[(2-Hydroxyethoxy)methyl]guanine can be described as follows:
N7-[(2-Hydroxyethoxy)methyl]guanine participates in several chemical reactions relevant to its applications:
The mechanism of action for N7-[(2-Hydroxyethoxy)methyl]guanine primarily involves its interaction with nucleic acids:
N7-[(2-Hydroxyethoxy)methyl]guanine exhibits several notable physical and chemical properties:
N7-[(2-Hydroxyethoxy)methyl]guanine has diverse applications across several scientific domains:
N7-[(2-Hydroxyethoxy)methyl]guanine represents a structurally modified guanine derivative characterized by a hydroxyethoxymethyl substituent at the N7 position of the purine ring system. This molecular alteration distinguishes it from canonical nucleobases and confers specific physicochemical properties relevant to its function as a pharmaceutical impurity.
The systematic IUPAC name for this compound is 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one, which precisely defines the attachment point (N7) and the functionalized side chain [3] [10]. This nomenclature follows standard organic chemistry conventions by:
The molecular structure integrates a guanine moiety (2-aminopurine scaffold) with a hydrophilic side chain consisting of an ether-linked hydroxymethyl group. This configuration creates a hybrid molecule with both polar and aromatic domains. As documented in pharmacopeial standards, this compound is formally designated as Aciclovir EP Impurity C, reflecting its status as a synthetic byproduct in antiviral drug manufacturing [3] [10].
Table 1: Key Identifiers of N7-[(2-Hydroxyethoxy)methyl]guanine
Identifier Type | Value |
---|---|
CAS Registry Number | 91702-61-3 |
Molecular Formula | C₈H₁₁N₅O₃ |
Systematic Name | 2-amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one |
Alternative Name | Aciclovir EP Impurity C |
Deuterated Analog | N7-[(2-Hydroxyethoxy)methyl]guanine-d₄ (CAS 1794787-59-9) |
The physicochemical profile of N7-[(2-Hydroxyethoxy)methyl]guanine governs its analytical behavior and handling requirements. While comprehensive property data remains limited in published literature, critical parameters can be inferred from available research and supplier specifications.
The compound manifests as a solid crystalline powder under standard conditions, consistent with its structural complexity and hydrogen-bonding capacity [6]. Its molecular weight is precisely established at 225.20 g/mol through mass spectrometry, with an accurate mass of 225.0862 confirming elemental composition [3] [10]. Thermal stability parameters indicate recommended storage at +4°C, suggesting sensitivity to elevated temperatures or thermal decomposition pathways [3] [10]. This low-temperature storage requirement implies limited thermal stability despite the absence of explicitly documented melting points.
Solubility behavior remains incompletely characterized, though the presence of polar functional groups (amine, carbonyl, hydroxyl) suggests moderate water solubility. The pKa values—critical for understanding ionization states—have not been experimentally reported but can be computationally estimated to include:
These knowledge gaps highlight opportunities for further experimental characterization to support pharmaceutical impurity control strategies.
Spectroscopic analyses provide definitive fingerprints for compound identification and purity assessment. N7-[(2-Hydroxyethoxy)methyl]guanine has been characterized using multiple complementary techniques:
FT-IR Spectroscopy reveals key functional group vibrations:
FT-Raman spectroscopy complements IR data by capturing skeletal vibrations of the purine ring system between 600-1600 cm⁻¹, with specific bands at 1575 cm⁻¹ (C=N stretching) and 1310 cm⁻¹ (C-N stretching) providing diagnostic markers [6]. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level show excellent agreement with experimental vibrational spectra, enabling confident band assignments through potential energy distribution (PED) analysis [6].
Nuclear Magnetic Resonance (NMR) data, while not fully reported in these sources, can be theoretically predicted based on molecular structure:
Table 2: Key Spectroscopic Signatures
Spectroscopic Method | Key Frequencies/Chemical Shifts | Assignment |
---|---|---|
FT-IR | 1700 cm⁻¹ | Purine C=O stretch |
FT-IR | 3300-3500 cm⁻¹ | N-H/O-H stretch |
FT-IR | 1100 cm⁻¹ | C-O-C asymmetric stretch |
FT-Raman | 1575 cm⁻¹ | C=N stretching |
FT-Raman | 1310 cm⁻¹ | C-N stretching |
Theoretical UV | ~260 nm | π→π* transition |
UV-Vis spectroscopy exhibits a characteristic absorption maximum at approximately 260 nm, consistent with the π→π* electronic transitions of the conjugated purine system. Time-dependent DFT (TD-DFT) calculations support this assignment and suggest additional charge transfer interactions involving the hydroxymethyl side chain [6].
The three-dimensional architecture of N7-[(2-Hydroxyethoxy)methyl]guanine determines its molecular recognition properties and solid-state behavior. Comparative X-ray diffraction analyses have established critical bond parameters within the purine core:
These measurements confirm bond length alternation consistent with aromatic character in the bicyclic system [6]. When compared to DFT-optimized structures (B3LYP/6-31G(d,p)), slight deviations occur in the side chain region due to crystal packing forces, while the purine ring geometry remains remarkably consistent between computational and experimental determinations.
The hydroxyethoxy side chain displays significant conformational flexibility, sampling multiple rotameric states in solution. Crystallographic evidence indicates preferred gauche conformations around the C-O bonds, stabilized by intramolecular hydrogen bonding between the terminal hydroxyl and purine N3 atom [6]. This conformational preference creates a pseudo-cyclic structure that may influence molecular interactions.
Table 3: Selected Structural Parameters from Crystallography and Computation
Bond Parameter | X-ray Crystallography (Å) | DFT Calculation (Å) |
---|---|---|
C8-N7 | 1.47 | 1.47 |
N7-C5 | 1.35 | 1.34 |
C2-N1 | 1.37 | 1.35 |
C6=O | 1.22 | 1.22 |
C-O (ether) | 1.42 | 1.40 |
O-H (hydroxyl) | 0.94 | 0.97 |
Molecular orbital analyses reveal frontier orbitals with HOMO (-6.25 eV) localized predominantly on the purine π-system and LUMO (-1.87 eV) extending into the side chain region. This electron distribution creates a HOMO-LUMO energy gap of approximately 4.38 eV, indicating significant kinetic stability and chemical inertness under ambient conditions [6].
The combination of crystallographic data and computational modeling provides a comprehensive structural framework for understanding this molecule's behavior in pharmaceutical matrices and biological environments.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7